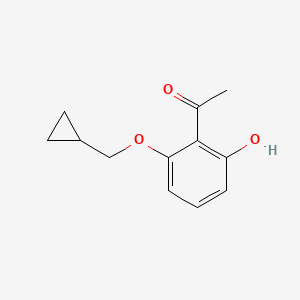

1-(2-(环丙基甲氧基)-6-羟基苯基)乙酮

描述

The compound 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a derivative of the broader class of compounds known as hydroxyphenyl ethanones. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been used as a photoremovable protecting group for carboxylic acids, showing that upon photolysis, the protected compound releases the acid in significant yields . Similarly, 2-azido-1-(2-hydroxyphenyl)ethanones have been involved in cyclization reactions to produce 2-aminobenzofuran-3(2H)-one derivatives, highlighting the reactivity of such compounds under catalysis by 4-dimethylaminopyridine (DMAP) .

Synthesis Analysis

The synthesis of hydroxyphenyl ethanones can involve various strategies, including the protection of carboxylic acids using photoremovable groups. The synthesis of HAPE, a derivative of hydroxyphenyl ethanone, has been demonstrated to protect carboxylic acids effectively, with the subsequent release of the acid upon exposure to light . Additionally, cyclization reactions of hydroxyphenyl ethanones with terminal alkynoates have been reported, leading to the formation of benzofuran derivatives, which suggests a versatile synthetic utility for these compounds .

Molecular Structure Analysis

The molecular structure of hydroxyphenyl ethanones has been studied using different techniques, including X-ray diffraction (XRD). For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been determined, revealing a triclinic crystal system with specific space group parameters and intramolecular hydrogen bonding that stabilizes the crystal units . Similarly, the crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone has been elucidated, showing an orthorhombic system with strong intramolecular hydrogen bonds and molecular packing influenced by π-π interactions .

Chemical Reactions Analysis

Hydroxyphenyl ethanones participate in various chemical reactions, including cyclization and photolysis. The cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates under DMAP catalysis is an example of the reactivity of these compounds, leading to the formation of aminobenzofuran derivatives . The photolysis of HAPE-protected carboxylic acids also demonstrates the chemical reactivity of hydroxyphenyl ethanones, as they can release carboxylic acids upon exposure to light .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyphenyl ethanones have been characterized using various techniques, including melting point determination, elemental analysis, and spectroscopic methods such as IR, UV-Vis, and mass spectroscopy. The crystal structure of these compounds, as well as their optimized geometry, have been studied using computational methods like DFT, providing insights into their charge distribution and hybridization states . Additionally, molecular docking and ADMET studies have been conducted on derivatives like ethanone 1-(2-hydroxy-5-methyl phenyl), revealing its potential anti-microbial properties and interactions with proteins in Staphylococcus aureus .

科学研究应用

有机合成和化学性质

羟基香豆素,包括与1-(2-(环丙基甲氧基)-6-羟基苯基)乙酮在结构上相关的化合物,在合成有机化学中被认为具有重要意义。由于其多功能化学反应性,这些化合物可作为合成各种杂环化合物的前体或起始物质。例如,3-羟基香豆素已被用于合成吡啶并[2,3-c]香豆素衍生物、色诺[4,3-e][1,3]噁啉衍生物、二氢吡喃并[2,3-c]香豆素和3-香豆素基羧酸酯,突显了其在开发具有潜在生物活性的新化学实体中的重要性 (Yoda, 2020)。

药理应用

与感兴趣的化合物在结构上密切相关的芍药酚及其衍生物展示了广泛的药理活性。最近的研究集中于对芍药酚进行结构修饰,以探索其衍生物的作用机制。这些努力揭示了一些芍药酚衍生物表现出显著的抗菌、抗炎、解热镇痛和抗氧化效果,表明它们在治疗应用中的潜力 (Wang et al., 2020)。

材料科学和传感技术

基于4-甲基-2,6-二甲酰苯酚(DFP),与感兴趣的化合物共享功能基团的化合物,已被开发为用于检测各种分析物的化学传感器,包括金属离子和中性分子。基于DFP的化学传感器具有高选择性和灵敏度,突显了羟基香豆素衍生物在设计用于环境监测、医学诊断和化学传感技术的新材料中的实用性 (Roy, 2021)。

环境科学

在环境科学领域,已经审查了利用环戊酮及其衍生物将生物质来源的糠醛催化转化为有价值化学品的研究。这一研究领域对于开发可将可再生资源转化为工业化学品的可持续化学过程至关重要,突显了与感兴趣的化合物在结构上相关的环戊酮衍生物在环境应用中的重要性 (Dutta & Bhat, 2021)。

属性

IUPAC Name |

1-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(13)12-10(14)3-2-4-11(12)15-7-9-5-6-9/h2-4,9,14H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZLWYNEZNXDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623987 | |

| Record name | 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone | |

CAS RN |

405239-70-5 | |

| Record name | 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

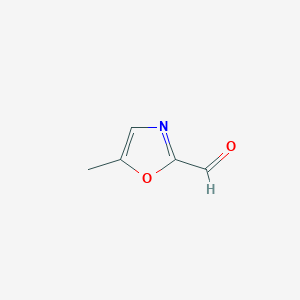

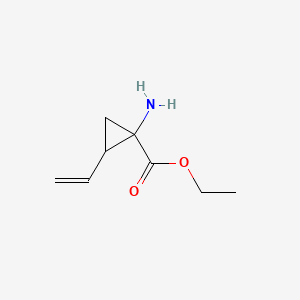

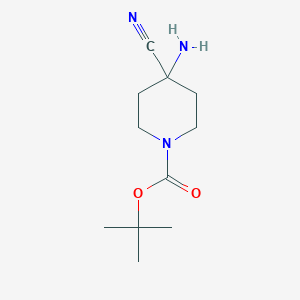

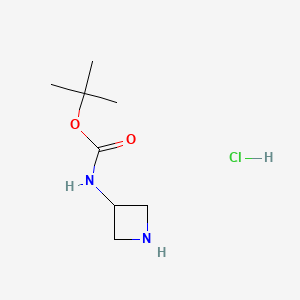

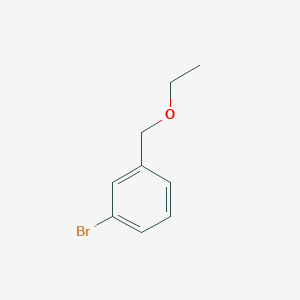

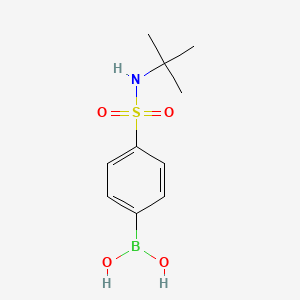

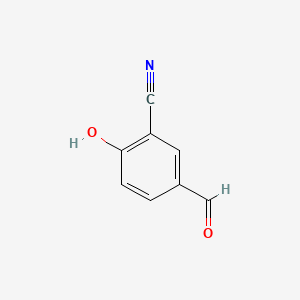

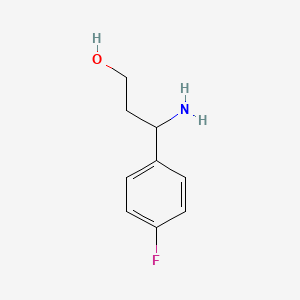

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)